molecular formula C23H28FN7O2 B14093764 8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14093764
M. Wt: 453.5 g/mol
InChI Key: MXTSMACBPWDSMN-UHFFFAOYSA-N
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Description

8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, piperazine, and imidazopurine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the imidazopurine core and the attachment of the piperazine moiety.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key considerations in industrial synthesis include reaction efficiency, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products.

Scientific Research Applications

8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying structure-activity relationships.

    Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Research explores its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Molecular docking studies suggest that the binding site of this compound may differ from conventional inhibitors, contributing to its unique effects .

Comparison with Similar Compounds

Similar compounds to 8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include:

The uniqueness of 8-(2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28FN7O2

Molecular Weight

453.5 g/mol

IUPAC Name

6-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)13-12-28-8-10-29(11-9-28)14-17-6-4-5-7-18(17)24/h4-7H,8-14H2,1-3H3,(H,26,32,33)

InChI Key

MXTSMACBPWDSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5F)N(C(=O)NC3=O)C)C

Origin of Product

United States

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